
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group and an ethylpiperazinyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 4-ethylpiperazine.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with chloroacetyl chloride to form N-(3-aminophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with 4-ethylpiperazine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the aminophenyl group.
Reduction: Reduced derivatives of the acetamide group.
Substitution: Substituted acetamide derivatives.
Applications De Recherche Scientifique
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, while the ethylpiperazinyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Aminophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- N-(3-Aminophenyl)-4-(4-ethylpiperazin-1-yl)butanamide
Uniqueness
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide is unique due to its specific acetamide backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O/c1-2-17-6-8-18(9-7-17)11-14(19)16-13-5-3-4-12(15)10-13/h3-5,10H,2,6-9,11,15H2,1H3,(H,16,19) |
Clé InChI |
OWCZEOLPBFOKIN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


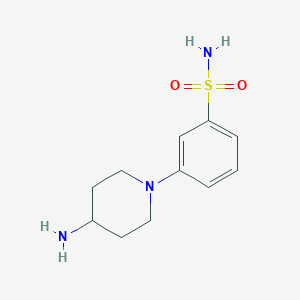
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)

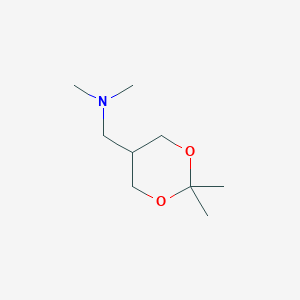

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
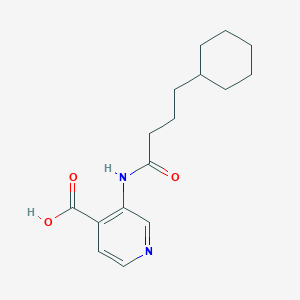

![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
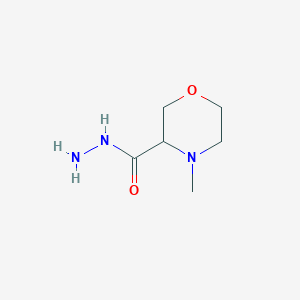
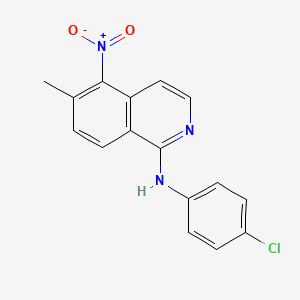
![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
